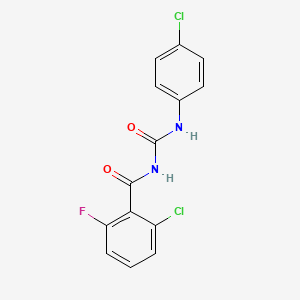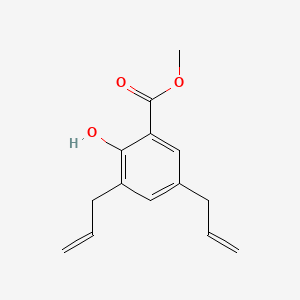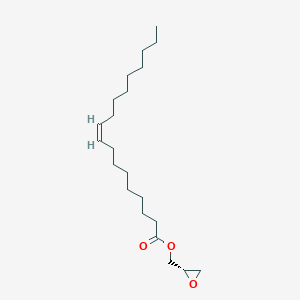
Glycidyl oleate, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycidyl oleate, (S)- is an organic compound that belongs to the class of glycidyl esters. It is formed by the esterification of glycidol with oleic acid. Glycidyl esters are known for their presence in processed edible oils and have been studied for their potential health impacts due to their genotoxic and carcinogenic properties .
準備方法
Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized through the reaction of glycidol with oleic acid. The reaction typically involves the use of a catalyst such as tungstic acid and an oxygen source like aqueous peroxyacetic acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond.
Industrial Production Methods: In industrial settings, glycidyl oleate is produced during the deodorization process of edible oils. This process involves high temperatures and vacuum conditions to remove volatile impurities from the oil. The formation of glycidyl esters, including glycidyl oleate, occurs as a side reaction during this high-temperature treatment .
化学反応の分析
Types of Reactions: Glycidyl oleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and lipase enzymes, glycidyl oleate can hydrolyze to form glycidol and oleic acid.
Oxidation: Glycidyl oleate can be oxidized to form epoxides and other oxidation products.
Substitution: The epoxide ring in glycidyl oleate can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and lipase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Glycidol and oleic acid.
Oxidation: Epoxides and other oxidation products.
Substitution: Glycidyl derivatives with substituted nucleophiles.
科学的研究の応用
Glycidyl oleate has been studied extensively for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other glycidyl esters and derivatives.
Biology: Studied for its potential genotoxic and carcinogenic effects.
Medicine: Investigated for its role in the formation of biomarkers for internal exposure to glycidol.
Industry: Present in processed edible oils and studied for its impact on food safety.
作用機序
Glycidyl oleate exerts its effects primarily through the formation of glycidol upon hydrolysis. Glycidol contains a reactive epoxy site that can interact with DNA and proteins, leading to genotoxic effects . The molecular targets include DNA, where glycidol can form adducts, and proteins, where it can cause cross-linking and other modifications.
類似化合物との比較
- Glycidyl linoleate
- Glycidyl linolenate
- Glycidyl palmitate
- Glycidyl stearate
Comparison: Glycidyl oleate is unique due to its specific fatty acid component, oleic acid. Compared to other glycidyl esters, glycidyl oleate is more frequently formed during the processing of oils rich in oleic acid . Its genotoxic and carcinogenic properties are similar to other glycidyl esters, but the extent of its formation and presence in food products can vary based on the type of oil and processing conditions.
特性
CAS番号 |
849589-85-1 |
|---|---|
分子式 |
C21H38O3 |
分子量 |
338.5 g/mol |
IUPAC名 |
[(2S)-oxiran-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1 |
InChIキー |
VWYIWOYBERNXLX-QJRAZLAKSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1CO1 |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


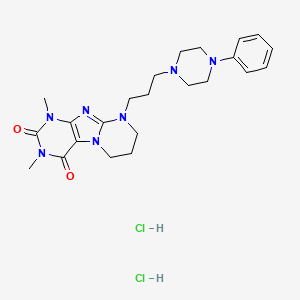
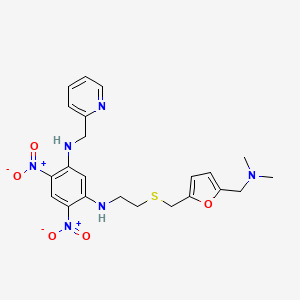
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
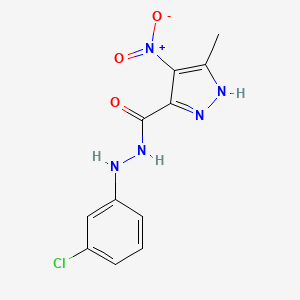

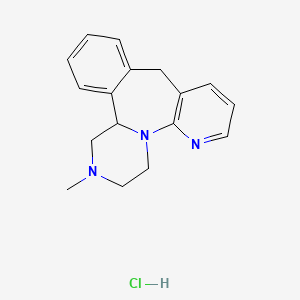
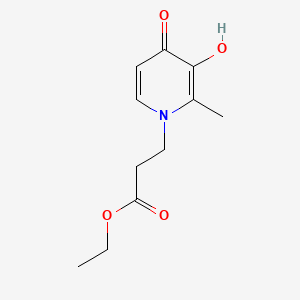
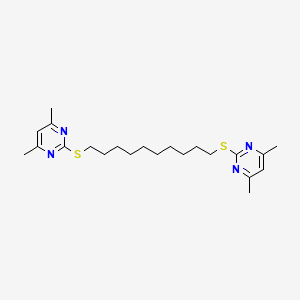
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

